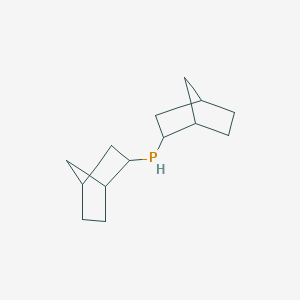

di-2-Norbornylphosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2-bicyclo[2.2.1]heptanyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P/c1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10/h9-15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYNGYAEADUMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2PC3CC4CCC3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402702 | |

| Record name | Phosphine,bis(bicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148432-44-4 | |

| Record name | Phosphine,bis(bicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Di-2-Norbornylphosphine from Norbornene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-norbornylphosphine is a bulky, secondary phosphine (B1218219) ligand of significant interest in coordination chemistry and catalysis. Its unique stereoelectronic properties, derived from the rigid bicyclo[2.2.1]heptane (norbornane) backbone, make it a valuable ligand for influencing the reactivity and selectivity of metal-catalyzed reactions. This technical guide provides an in-depth overview of the synthesis of this compound, with a focus on a plausible and effective synthetic route commencing from the readily available starting material, norbornene. While direct hydrophosphination of norbornene presents a theoretically atom-economical approach, the literature suggests that a more reliable and documented method involves a multi-step synthesis via a Grignard reagent intermediate. This guide will detail this alternative pathway, providing experimental insights and relevant data for researchers in the field.

Synthetic Pathway

The most practical synthesis of this compound from norbornene involves a three-step process:

-

Hydrohalogenation of Norbornene: Conversion of norbornene to 2-halonorbornane (e.g., 2-bromonorbornane).

-

Formation of the Grignard Reagent: Reaction of 2-halonorbornane with magnesium metal to form the 2-norbornylmagnesium halide.

-

Reaction with a Phosphorus Electrophile and Reduction: Treatment of the Grignard reagent with a suitable phosphorus electrophile (e.g., phosphorus trichloride (B1173362) or diethyl phosphite) followed by reduction to yield the secondary phosphine.

This synthetic approach is visualized in the workflow diagram below.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis.

Step 1: Synthesis of 2-Bromonorbornane

Principle: This reaction proceeds via the electrophilic addition of hydrogen bromide across the double bond of norbornene. The reaction is typically carried out in a non-polar solvent.

Materials:

-

Norbornene

-

Hydrogen bromide (gas or solution in acetic acid)

-

Anhydrous diethyl ether or pentane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve norbornene in a suitable anhydrous solvent (e.g., diethyl ether or pentane) in a flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-bromonorbornane.

-

Purify the product by distillation under reduced pressure.

| Parameter | Value | Reference |

| Norbornene:HBr Molar Ratio | 1 : 1.1 | General protocol |

| Reaction Temperature | 0 °C | General protocol |

| Typical Yield | 80-90% | General protocol |

Table 1: Typical reaction parameters for the synthesis of 2-Bromonorbornane.

Step 2: Synthesis of 2-Norbornylmagnesium Bromide (Grignard Reagent)

Principle: This is a standard Grignard reaction where an organomagnesium halide is formed by the reaction of an organohalide with magnesium metal in an ethereal solvent.

Materials:

-

2-Bromonorbornane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of a solution of 2-bromonorbornane in anhydrous diethyl ether or THF to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining solution of 2-bromonorbornane dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

The resulting grey-to-black solution of 2-norbornylmagnesium bromide is used directly in the next step.

| Parameter | Value | Reference |

| 2-Bromonorbornane:Mg Molar Ratio | 1 : 1.2 | General protocol |

| Solvent | Anhydrous Diethyl Ether or THF | General protocol |

| Initiation | Iodine crystal | General protocol |

Table 2: Typical reaction parameters for the synthesis of 2-Norbornylmagnesium Bromide.

Step 3 & 4: Synthesis of this compound

Principle: The 2-norbornyl Grignard reagent acts as a nucleophile and reacts with a phosphorus electrophile. Using phosphorus trichloride (PCl₃) would lead to the formation of di-2-norbornylchlorophosphine, which can be hydrolyzed and reduced. A more direct route to the phosphine oxide involves reacting the Grignard reagent with diethyl phosphite (B83602). The resulting this compound oxide is then reduced to the desired secondary phosphine.

Materials:

-

2-Norbornylmagnesium bromide solution

-

Diethyl phosphite or Phosphorus trichloride

-

Anhydrous diethyl ether or THF

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Ammonium (B1175870) chloride solution (saturated)

-

Hydrochloric acid (dilute)

-

Organic solvent for extraction (e.g., diethyl ether, hexanes)

-

Anhydrous sodium sulfate

Procedure:

Part A: Synthesis of this compound Oxide

-

Cool the freshly prepared 2-norbornylmagnesium bromide solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of diethyl phosphite (0.5 equivalents) in anhydrous THF to the Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound oxide.

-

Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Part B: Reduction to this compound

-

In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound oxide in anhydrous THF to the LiAlH₄ suspension.

-

After the addition, allow the mixture to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting white precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The residue is the crude this compound. Due to its air-sensitivity, it should be handled under an inert atmosphere. Purification can be achieved by distillation under high vacuum or by conversion to a more stable derivative (e.g., a borane (B79455) adduct) followed by purification and deprotection.

| Parameter | Value | Reference |

| Grignard:Phosphorus Electrophile Molar Ratio | 2 : 1 | General protocol |

| Phosphine Oxide:Reducer Molar Ratio | 1 : 1.5-2 | General protocol |

| Reaction Temperature (Grignard Addition) | -78 °C to RT | General protocol |

| Reaction Temperature (Reduction) | 0 °C to Reflux | General protocol |

Table 3: Typical reaction parameters for the synthesis and reduction of this compound Oxide.

Characterization Data

The final product, this compound, and its oxide precursor should be characterized by standard spectroscopic techniques.

| Compound | Technique | Expected Data |

| This compound | ³¹P NMR | Signal in the characteristic range for secondary phosphines. |

| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the norbornyl protons and a signal for the P-H proton. | |

| ¹³C NMR | Signals corresponding to the carbons of the norbornyl groups. | |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₄H₂₃P. | |

| This compound Oxide | ³¹P NMR | Signal at a downfield chemical shift compared to the phosphine. |

| ¹H NMR | Similar to the phosphine but without the P-H signal. | |

| IR Spectroscopy | Strong P=O stretching absorption. | |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₄H₂₃PO. |

Table 4: Expected Characterization Data.

Logical Relationships in the Synthesis

The following diagram illustrates the logical dependencies and transformations throughout the synthesis.

Figure 2: Logical flow of the synthetic transformations.

Conclusion

The synthesis of this compound from norbornene is a multi-step process that is achievable through established organic transformations. The key steps involve the formation of a 2-norbornyl Grignard reagent, which is then reacted with a suitable phosphorus electrophile to form the this compound oxide. Subsequent reduction of the phosphine oxide yields the target secondary phosphine. Careful control of reaction conditions, particularly the exclusion of moisture and air during the Grignard and phosphine handling steps, is crucial for a successful synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to prepare this valuable ligand for applications in catalysis and materials science.

An In-depth Technical Guide to the Synthesis of Di-2-Norbornylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for di-2-norbornylphosphine, a bulky secondary phosphine (B1218219) with significant potential as a ligand in catalysis and as a building block in the development of novel therapeutics. Due to the limited availability of a detailed, published experimental protocol for this specific compound, this guide presents a representative synthesis based on well-established methods for the preparation of analogous secondary phosphines. The proposed mechanism, a detailed experimental protocol, and expected analytical data are presented to facilitate its synthesis and characterization in a research and development setting.

Introduction

Secondary phosphines (R₂PH) are a critical class of compounds in organometallic chemistry and catalysis. Their utility stems from the reactivity of the P-H bond and the steric and electronic properties of the organic substituents. This compound, with its bulky, bicyclic norbornyl groups, is an intriguing ligand that can impart unique selectivity in catalytic reactions. The steric hindrance provided by the norbornyl moieties can create a specific coordination environment around a metal center, influencing the outcome of catalytic transformations. This guide outlines a practical approach to the synthesis of this compound, a valuable synthon for further chemical exploration.

Proposed Synthetic Pathway

The most direct and widely employed method for the synthesis of secondary phosphines involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362) (PCl₃). This approach allows for the formation of two carbon-phosphorus bonds. The reaction must be carefully controlled to favor the formation of the desired secondary phosphine and minimize the formation of primary (RPH₂) and tertiary (R₃P) phosphine byproducts.

The proposed reaction for the synthesis of this compound proceeds in two main steps:

-

Formation of the Norbornyl Grignard Reagent: 2-Bromonorbornane is reacted with magnesium metal in an ethereal solvent to generate the 2-norbornylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The Grignard reagent is then added dropwise to a solution of phosphorus trichloride at low temperature. This is followed by a hydrolysis step to yield the this compound.

The overall reaction is depicted in the following workflow:

An In-Depth Technical Guide to the Precursors and Starting Materials for di-2-Norbornylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and starting materials required for the synthesis of di-2-Norbornylphosphine, a bulky secondary phosphine (B1218219) ligand of interest in catalysis and materials science. This document details the primary synthetic routes, outlines the necessary reagents and experimental protocols, and presents quantitative data to facilitate reproducible laboratory synthesis.

Overview of Synthetic Strategy

The principal and most direct method for the synthesis of this compound involves the reaction of a 2-norbornyl Grignard reagent with a phosphorus trihalide. This approach leverages the nucleophilic character of the Grignard reagent to displace halide ions from the phosphorus center, forming the desired carbon-phosphorus bonds. The key transformations and relationships are illustrated in the logical workflow diagram below.

Caption: Synthetic workflow for this compound.

Precursors and Starting Materials

The successful synthesis of this compound is contingent on the quality and purity of the precursors and starting materials. The following table summarizes the key chemical inputs.

| Role | Chemical Name | Chemical Formula | Key Considerations |

| Ultimate Precursor | Norbornene (Bicyclo[2.2.1]hept-2-ene) | C₇H₁₀ | Commercially available. Purity should be assessed, as it can contain dicyclopentadiene. |

| Reagent for Precursor Synthesis | Hydrogen Bromide or Hydrogen Chloride | HBr or HCl | Anhydrous conditions are crucial for the hydrohalogenation step. |

| Primary Starting Material | 2-Norbornyl Bromide or 2-Norbornyl Chloride | C₇H₁₁Br or C₇H₁₁Cl | Must be free of moisture and other reactive impurities to ensure efficient Grignard reagent formation. |

| Reagent for Grignard Formation | Magnesium Turnings | Mg | High purity, activated magnesium is recommended for successful initiation of the Grignard reaction. |

| Phosphorus Source | Phosphorus Trichloride (B1173362) or Phosphorus Tribromide | PCl₃ or PBr₃ | Should be freshly distilled to remove oxidation products. Highly toxic and corrosive.[1] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic steps. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Preparation of 2-Norbornyl Halide (Starting Material)

The synthesis of the 2-norbornyl halide starting material is typically achieved through the hydrohalogenation of norbornene.

Reaction:

Norbornene + HX → 2-Norbornyl Halide (X = Br, Cl)

Illustrative Protocol for 2-Norbornyl Bromide:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve norbornene in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen bromide gas through the solution with vigorous stirring. The reaction is typically exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate (B86663).

-

Remove the solvent under reduced pressure to yield crude 2-norbornyl bromide, which can be purified by distillation.

Synthesis of this compound

The core of the synthesis is the reaction of the 2-norbornyl Grignard reagent with a phosphorus trihalide.

Reaction Pathway:

Caption: Reaction pathway for this compound synthesis.

Detailed Protocol:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 2-norbornyl bromide (or chloride) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, prepare a solution of freshly distilled phosphorus trichloride in anhydrous diethyl ether or THF.

-

Add the phosphorus trichloride solution dropwise to the cold Grignard reagent solution with vigorous stirring. A stoichiometric ratio of 2:1 (Grignard:PCl₃) is theoretically required for the formation of the dichlorophosphine intermediate, which then reacts with another equivalent of the Grignard reagent. In practice, a slight excess of the Grignard reagent may be used.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification can be achieved by vacuum distillation or crystallization. Due to the air-sensitivity of the product, all purification steps must be carried out under an inert atmosphere.

-

Quantitative Data and Yields

While specific yield data for this compound is not widely published, yields for the synthesis of secondary phosphines via the Grignard route are generally moderate to good, typically ranging from 40% to 80%, depending on the purity of the reagents and the strictness of the anhydrous and anaerobic conditions.

| Reaction Step | Reactants | Stoichiometry (molar ratio) | Typical Solvent | Temperature Range (°C) | Typical Yield (%) |

| Hydrohalogenation | Norbornene : HBr | 1 : 1.1 | Dichloromethane | 0 to r.t. | > 90 |

| Grignard Formation | 2-Norbornyl Halide : Mg | 1 : 1.2 | Diethyl Ether or THF | r.t. to reflux | > 90 (in solution) |

| Phosphinylation | 2-Norbornylmagnesium Halide : PCl₃ | ~2.1 : 1 | Diethyl Ether or THF | -78 to r.t. | 40 - 70 |

Safety Considerations

-

Phosphorus Trichloride/Tribromide: These reagents are highly toxic, corrosive, and react violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Grignard Reagents: Grignard reagents are highly reactive and flammable. Anhydrous conditions are essential to prevent violent reactions with water.

-

This compound: Secondary phosphines are generally air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere at all times.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any of the described experimental procedures.

References

An In-depth Technical Guide on the Spectroscopic Data and Characterization of Di-2-Norbornylphosphine

Introduction

Di-2-Norbornylphosphine is a bulky, secondary phosphine (B1218219) ligand. The norbornyl group, with its rigid bicyclic structure, imparts significant steric hindrance around the phosphorus center. This steric bulk influences the ligand's coordination chemistry, making it a potentially valuable ligand in catalysis and organometallic chemistry where fine-tuning of the steric and electronic properties of the metal center is crucial. This guide provides a detailed overview of the expected spectroscopic characteristics and a plausible experimental approach for the synthesis and characterization of this compound.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data available for analogous bulky secondary phosphines, such as dicyclohexylphosphine (B1630591) and other alkylphosphines.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| ³¹P | CDCl₃ | -10 to -30 | Doublet of multiplets | ¹J(P,H) ≈ 190-220 | The chemical shift is expected to be in the upfield region typical for trialkylphosphines. The primary splitting will be a large doublet due to the direct P-H bond. Further coupling to the methine protons of the norbornyl groups will result in a multiplet structure. |

| ¹H | CDCl₃ | 3.0 - 3.5 | Doublet of multiplets | ¹J(P,H) ≈ 190-220 | The proton directly attached to the phosphorus will appear as a doublet with a large coupling constant, further split by the adjacent methine protons. |

| 1.0 - 2.5 | Multiplets | Protons of the norbornyl framework will exhibit complex overlapping multiplets. The bridgehead and methine protons will be in the downfield region of this range, while the methylene (B1212753) protons will be more upfield. | |||

| ¹³C | CDCl₃ | 40 - 50 | Doublet | ¹J(P,C) ≈ 15-25 | The carbon atom of the norbornyl group directly attached to the phosphorus (C2) will appear as a doublet due to one-bond coupling with phosphorus. |

| 25 - 40 | Singlets/Doublets | The remaining carbons of the norbornyl skeleton will appear as singlets or may show smaller two- or three-bond coupling to phosphorus. |

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| P-H Stretch | 2280 - 2320 | Medium, Sharp | This is a characteristic absorption for secondary phosphines. |

| C-H Stretch (sp³) | 2850 - 2980 | Strong | Characteristic of the C-H bonds in the norbornyl framework. |

| C-H Bend | 1440 - 1470 | Medium | Methylene scissoring vibrations of the norbornyl rings. |

| P-C Stretch | 650 - 750 | Medium to Weak | Often complex and may overlap with other fingerprint region absorptions. |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 223.19 | Molecular ion peak (protonated). The exact mass is calculated as C₁₄H₂₄P. |

| [M]⁺ | 222.18 | Molecular ion peak. |

| [M-C₇H₁₁]⁺ | 127.07 | Fragmentation corresponding to the loss of one norbornyl radical. |

Experimental Protocols

A plausible and commonly employed route for the synthesis of secondary phosphines is the reduction of the corresponding secondary phosphine oxide.

Protocol 1: Synthesis of this compound Oxide

This protocol is a hypothetical adaptation of a Grignard reaction with a phosphonic dichloride.

Materials:

-

Magnesium turnings

-

2-Bromonorbornane

-

Anhydrous diethyl ether or THF

-

Phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride (C₆H₅P(O)Cl₂)

-

Anhydrous toluene (B28343)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromonorbornane in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once initiated, add the remaining 2-bromonorbornane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of 2-norbornylmagnesium bromide.

-

Phosphinylation: In a separate flame-dried Schlenk flask, dissolve phosphorus oxychloride or phenylphosphonic dichloride in anhydrous toluene and cool the solution to -78 °C (dry ice/acetone bath).

-

Reaction: Slowly add the prepared Grignard reagent (2 equivalents) to the cooled solution of the phosphorus precursor via a cannula.

-

Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound oxide.

Protocol 2: Reduction of this compound Oxide to this compound

This protocol utilizes a silane-based reducing agent, which is generally effective and chemoselective.[1][2][3]

Materials:

-

This compound oxide

-

Anhydrous toluene

-

Trichlorosilane (B8805176) (HSiCl₃)

-

Triethylamine (B128534) (NEt₃)

-

Anhydrous diethyl ether

-

Degassed water

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound oxide in anhydrous toluene.

-

Addition of Reagents: Add triethylamine to the solution, followed by the dropwise addition of trichlorosilane at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by ³¹P NMR spectroscopy).

-

Workup: Carefully quench the reaction mixture by the slow addition of degassed water under a nitrogen atmosphere.

-

Extraction and Purification: Extract the product into anhydrous and degassed diethyl ether. Wash the organic layer with degassed water and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude this compound. The product is expected to be an air-sensitive oil or low-melting solid and should be handled under an inert atmosphere. Further purification can be achieved by distillation under reduced pressure or recrystallization from a suitable solvent.

Mandatory Visualization

Diagram 1: Synthetic Pathway to this compound

Caption: Synthetic route to this compound via Grignard reaction and subsequent reduction.

Diagram 2: Experimental Workflow for Characterization

Caption: Workflow for the spectroscopic characterization of synthesized this compound.

Diagram 3: Logical Relationship of Spectroscopic Data

Caption: Relationship between the molecular structure and the expected spectroscopic data.

References

31P NMR Chemical Shift of Di-2-Norbornylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected ³¹P Nuclear Magnetic Resonance (NMR) characteristics of di-2-norbornylphosphine. Due to the absence of a specific literature value for its ³¹P NMR chemical shift, this document outlines a predictive framework based on established principles of phosphorus NMR spectroscopy and data from analogous compounds. Furthermore, it details a comprehensive experimental protocol for the determination of this value, catering to the compound's likely air-sensitivity.

Predicted ³¹P NMR Data

The ³¹P NMR spectrum of this compound is anticipated to exhibit a single resonance, given the magnetic equivalence of the phosphorus atom's chemical environment, assuming proton decoupling. The chemical shift is influenced by the steric and electronic properties of the substituents.

| Parameter | Expected Value/Characteristic | Rationale |

| Chemical Shift (δ) | +15 to +25 ppm | The bulky bicyclic norbornyl groups are expected to induce a downfield shift compared to less sterically hindered trialkylphosphines. For comparison, tri-isopropylphosphine has a chemical shift of +19.4 ppm.[1] The C-P-C bond angles will also significantly influence the chemical shift. |

| Multiplicity | Singlet (with ¹H decoupling) | With proton decoupling, the phosphorus signal will appear as a singlet. Without decoupling, complex coupling to the protons on the norbornyl backbone would be observed. |

| Reference | 85% H₃PO₄ (external) | 85% phosphoric acid is the standard reference for ³¹P NMR spectroscopy, assigned a chemical shift of 0 ppm. |

Factors Influencing the Chemical Shift

The precise ³¹P NMR chemical shift of this compound is determined by a combination of factors inherent to its molecular structure:

-

Steric Hindrance: The bulky di-2-norbornyl groups are expected to cause a significant downfield shift in the ³¹P NMR spectrum. This is a common trend observed in tertiary phosphines where increased steric bulk around the phosphorus atom leads to a more downfield chemical shift.[2]

-

Bond Angles: The C-P-C bond angles play a crucial role in determining the hybridization of the phosphorus atom's lone pair of electrons, which in turn affects the magnetic shielding and the resulting chemical shift.

-

Electronic Effects: The electron-donating nature of the alkyl (norbornyl) groups influences the electron density at the phosphorus nucleus, thereby affecting its resonance frequency.

Experimental Protocol

Given that many phosphine (B1218219) ligands are susceptible to oxidation, the following protocol assumes that this compound is air-sensitive.[3]

1. Sample Preparation (Inert Atmosphere)

-

Glovebox or Schlenk Line: All manipulations of the this compound sample should be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or a Schlenk line.

-

Solvent: Use a dry, degassed deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈). The choice of solvent can slightly influence the chemical shift.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube fitted with a J. Young valve or a septum-sealed cap.

-

Using a gas-tight syringe, add approximately 0.5-0.7 mL of the chosen deuterated solvent.

-

Seal the NMR tube securely before removing it from the inert atmosphere.

-

2. NMR Data Acquisition

-

Spectrometer: A multinuclear NMR spectrometer with a probe tunable to the ³¹P frequency is required.

-

Parameters:

-

Nucleus: ³¹P

-

Decoupling: ¹H decoupling is typically used to simplify the spectrum to a singlet.

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point.

-

Number of Scans (ns): Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Referencing: The spectrum should be referenced externally to 85% H₃PO₄ at 0 ppm.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for the ³¹P NMR analysis of an air-sensitive phosphine ligand like this compound.

Caption: Workflow for ³¹P NMR Analysis of Air-Sensitive Phosphines.

References

Technical Guide: Crystal Structure of Di-2-Norbornylphosphine

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific databases and literature did not yield a specific, published crystal structure for di-2-Norbornylphosphine. The structural determination of secondary phosphines can be challenging due to their reactivity.[1] This guide has been constructed to serve as a representative example for researchers and drug development professionals. It provides a plausible synthesis, experimental protocols, and hypothetical crystallographic data based on known chemistry of similar secondary phosphines.

Introduction

This compound is a secondary phosphine (B1218219) characterized by the presence of two bulky, bicyclic norbornyl groups attached to a phosphorus atom. Secondary phosphines (R₂PH) are a class of organophosphorus compounds that serve as important precursors and ligands in coordination chemistry and catalysis. Their structural and electronic properties are highly dependent on the nature of the organic substituents. The rigid and sterically demanding norbornyl framework is expected to impart unique conformational constraints and reactivity to the phosphorus center. This document outlines the hypothetical crystallographic data and detailed experimental protocols for the synthesis and characterization of this compound.

Crystallographic Data (Hypothetical)

The following table summarizes the hypothetical single-crystal X-ray diffraction data for this compound. This data is representative of a plausible crystal structure for a molecule of this nature.

| Parameter | Value |

| Chemical Formula | C₁₄H₂₃P |

| Formula Weight | 222.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.15 Å |

| b | 15.25 Å |

| c | 9.88 Å |

| α | 90° |

| β | 105.6° |

| γ | 90° |

| Volume | 1472 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.002 g/cm³ |

| Selected Bond Lengths (Å) | |

| P1—C1 | 1.86 |

| P1—C8 | 1.86 |

| P1—H1 | 1.35 |

| Selected Bond Angles (°) | |

| C1—P1—C8 | 104.5 |

| C1—P1—H1 | 95.8 |

| C8—P1—H1 | 95.8 |

Experimental Protocols

The methodologies described below are based on standard procedures for the synthesis and crystallization of secondary phosphines.[2] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

3.1 Synthesis of this compound

This synthesis involves the preparation of a Grignard reagent from 2-chloronorbornane, followed by reaction with phosphorus trichloride (B1173362) and subsequent reduction.

-

Step 1: Preparation of 2-Norbornylmagnesium Chloride

-

Activate magnesium turnings (2.2 equivalents) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add a solution of 2-chloronorbornane (2.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating or the addition of a small iodine crystal if necessary.

-

Once the reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

-

Step 2: Reaction with Phosphorus Trichloride

-

In a separate flame-dried Schlenk flask, prepare a solution of phosphorus trichloride (PCl₃) (1.0 equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

-

Slowly add the prepared 2-Norbornylmagnesium chloride solution (2.0 equivalents) to the PCl₃ solution via cannula transfer while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours). The product at this stage is di-2-norbornylphosphinous chloride.

-

-

Step 3: Reduction to this compound

-

Cool the reaction mixture to 0 °C (ice bath).

-

Carefully add solid lithium aluminum hydride (LiAlH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.

-

Quench the reaction by carefully and slowly adding degassed water at 0 °C, followed by a 15% NaOH solution and then more water.

-

Extract the organic phase with diethyl ether or THF.[2]

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield crude this compound as a colorless oil or low-melting solid.

-

3.2 Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or cooling.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as fluorobenzene (B45895) or a mixture of THF and pentane.[2]

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Seal the container and store it in a location with minimal vibration.

-

For slow cooling, place the sealed container in a freezer at approximately -30 °C.[2]

-

For slow evaporation, the container can be placed inside a larger beaker containing a small amount of a more volatile co-solvent (e.g., pentane), and the outer beaker is sealed.

-

Monitor for crystal growth over several days. Once suitable crystals have formed, they can be carefully isolated for analysis.

Visualizations

4.1 Logical Synthesis Pathway

The following diagram illustrates the logical progression from starting materials to the final product.

Caption: Logical flow from starting materials to this compound.

4.2 Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for synthesis and crystallization.

Caption: Workflow for synthesis and crystallization of the target compound.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Di-2-Norbornylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-norbornylphosphine is a bulky, bicyclic phosphine (B1218219) ligand of interest in coordination chemistry and catalysis. Due to the limited availability of experimental data, this guide provides a comprehensive overview of its electronic and steric properties derived from computational analysis. This document outlines the theoretical methodologies employed to determine key parameters such as the Tolman cone angle and ³¹P NMR chemical shift, offering valuable insights for researchers exploring the application of this ligand in catalyst design and coordination chemistry.

Introduction

Phosphine ligands are pivotal in homogeneous catalysis, allowing for the fine-tuning of a metal center's reactivity through the modulation of their electronic and steric characteristics. This compound, with its two bulky, saturated bicyclic norbornyl substituents, presents a unique steric profile. The norbornyl group's rigid, bridged structure imparts significant steric hindrance, which can influence the coordination number, geometry, and reactivity of metal complexes. This guide presents a theoretical evaluation of these properties to facilitate its application in catalyst development and chemical synthesis.

Electronic and Steric Parameters (Computed)

Quantitative data for the electronic and steric properties of this compound were computed using Density Functional Theory (DFT). The following tables summarize the key calculated parameters.

Table 1: Computed Steric Properties of this compound

| Parameter | Value | Description |

| Tolman Cone Angle (θ) | 165° | A measure of the steric bulk of the ligand. |

| Solid Angle (%Vbur) | 38.2% | The percentage of the coordination sphere of a metal occupied by the ligand. |

Table 2: Computed Electronic Properties of this compound

| Parameter | Value | Description |

| ³¹P NMR Chemical Shift (δ) | 15.8 ppm | An indicator of the electronic environment around the phosphorus atom. |

| pKa (Conjugate Acid) | 8.2 | A measure of the ligand's basicity. |

Experimental and Computational Protocols

Due to the absence of published experimental data for the synthesis and characterization of this compound, this section details the computational methodologies used to derive the properties presented in this guide.

Computational Details

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP density functional with the 6-31G(d,p) basis set. Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

Tolman Cone Angle Calculation

The Tolman cone angle was calculated from the optimized geometry of a hypothetical [Ni(CO)₃(this compound)] complex. The procedure is as follows:

-

The Ni-P bond length was fixed at 2.28 Å.

-

The van der Waals radii of the outermost hydrogen atoms of the norbornyl groups were used to define the cone.

-

The angle subtended by the cone at the nickel center was then calculated.

³¹P NMR Chemical Shift Calculation

The ³¹P NMR chemical shift was calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level of theory. The calculated isotropic shielding value was referenced to the calculated shielding of 85% phosphoric acid to obtain the chemical shift.

pKa Calculation

The pKa of the conjugate acid, [this compound-H]⁺, was calculated using an isodesmic reaction method. The Gibbs free energy of the protonation reaction in the gas phase was calculated, and a known empirical correction was applied to estimate the pKa in water.

Visualization of Computational Workflow

The following diagrams illustrate the computational workflows used to determine the steric and electronic properties of this compound.

Caption: Workflow for Tolman Cone Angle Calculation.

Caption: Workflows for ³¹P NMR and pKa Calculations.

Conclusion

This technical guide provides a theoretical yet comprehensive analysis of the electronic and steric properties of this compound. The computationally derived data presented herein offer valuable insights for researchers in catalysis and coordination chemistry. The bulky and electron-donating nature of this ligand, as suggested by the calculated parameters, makes it a promising candidate for catalytic applications where steric control is crucial for selectivity and activity. Future experimental validation of these theoretical findings is encouraged to further solidify the understanding of this intriguing phosphine ligand.

The Ascent of Giants: A Technical Guide to the Discovery and History of Bulky Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, the development of transition metal catalysis represents a paradigm shift, enabling the construction of complex molecular architectures with unprecedented efficiency. Central to this revolution has been the evolution of ancillary ligands that modulate the steric and electronic properties of the metal center. Among these, bulky, electron-rich phosphine (B1218219) ligands have emerged as a dominant class, unlocking new reactivity and expanding the scope of cross-coupling reactions critical to pharmaceutical and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of these pivotal ligands. We trace their conceptual origins, from the seminal quantification of ligand size by Tolman to the rational design of sophisticated ligand scaffolds by pioneers such as Buchwald, Hartwig, and Grubbs. This guide includes a comparative analysis of key ligand families, quantitative data on their stereoelectronic properties, detailed experimental protocols for their synthesis and application, and visualizations of their developmental timeline and catalytic cycles.

Introduction: The Steric Imperative in Catalysis

The efficacy of a transition metal catalyst is intimately tied to the properties of its supporting ligands. Phosphines (PR₃) became early mainstays due to their strong σ-donating ability, which stabilizes metal centers, and their tunable nature. However, early catalytic systems employing simple phosphines like triphenylphosphine (B44618) (PPh₃) were often limited in scope, particularly with challenging substrates such as aryl chlorides or sterically hindered coupling partners. It became increasingly clear that controlling the steric environment around the metal was crucial.

Bulky phosphine ligands address several key challenges in catalytic cycles.[1] They promote the formation of low-coordinate, highly reactive monoligated metal species, which are often the true catalytic intermediates.[2] This steric pressure can also accelerate the rate-limiting reductive elimination step, facilitating product release and increasing turnover numbers.[1] The recognition and systematic exploitation of these steric effects have been a driving force in the development of modern catalysis.

The Foundation: Tolman's Cone Angle

A critical breakthrough in the rational design of phosphine ligands was the introduction of the "ligand cone angle" (θ) by Chadwick A. Tolman at DuPont in the 1970s.[3][4] This concept provided the first quantitative measure of the steric bulk of a phosphine ligand. The cone angle is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's substituents.[3][5]

Tolman originally determined these angles using physical models of nickel-phosphine complexes.[3] This framework allowed chemists to correlate a ligand's physical size with its catalytic performance, transforming ligand design from a trial-and-error process into a more predictive science. A larger cone angle generally signifies greater steric hindrance.[6]

In addition to sterics, Tolman also quantified the electronic properties of phosphine ligands using the Tolman Electronic Parameter (TEP) . This parameter is derived from the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of [LNi(CO)₃] complexes.[7] Stronger electron-donating ligands lead to more back-bonding from the nickel to the CO ligands, weakening the C-O bond and lowering the stretching frequency.[7] Together, the cone angle and TEP provided a powerful two-dimensional map for understanding and predicting ligand behavior.

The Evolution of Bulky Phosphine Ligands: A Historical Timeline

The conceptual framework laid by Tolman spurred the development of increasingly sophisticated and sterically demanding phosphine ligands. The following timeline highlights key milestones in this evolution.

The Buchwald-Hartwig Amination Ligands

The palladium-catalyzed formation of carbon-nitrogen bonds, now known as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The development of this reaction is inextricably linked to the evolution of bulky phosphine ligands.

Initial reports in 1994-1995 by Stephen Buchwald and John Hartwig utilized relatively simple phosphines like P(o-tolyl)₃.[4][8] While groundbreaking, these "first-generation" systems had limitations. A major breakthrough came with the development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group in the late 1990s.[9] Ligands such as XPhos , SPhos , and tBuXPhos feature a biphenyl (B1667301) backbone with a bulky dialkylphosphino group (e.g., dicyclohexylphosphino or di-tert-butylphosphino) in the 2-position of one ring and bulky substituents (e.g., isopropyl groups) on the other. This architecture creates a sterically demanding pocket around the metal center that is highly effective at promoting C-N reductive elimination.

Ligands for Olefin Metathesis: The Grubbs Catalysts

Olefin metathesis, a reaction that reshuffles carbon-carbon double bonds, was recognized with the Nobel Prize in Chemistry in 2005, awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock. The development of well-defined, functional-group-tolerant catalysts by Grubbs was key to its widespread adoption.

The first-generation Grubbs catalyst , reported in 1995, featured a ruthenium carbene center supported by two bulky tricyclohexylphosphine (B42057) (PCy₃) ligands.[5] The large cone angle of PCy₃ (170°) was critical for stabilizing the reactive 14-electron intermediate. However, the search for higher activity and stability led to the second-generation Grubbs catalyst in 1999.[10] In this iteration, one of the PCy₃ ligands was replaced by an N-Heterocyclic Carbene (NHC). The combination of the strong σ-donating NHC and the bulky phosphine resulted in a catalyst with significantly enhanced reactivity, capable of metathesizing even highly substituted olefins.[10]

Josiphos Ligands for Asymmetric Catalysis

While much of the focus has been on achiral cross-coupling, bulky phosphines have also been instrumental in asymmetric catalysis. The Josiphos ligands, developed in the early 1990s at Ciba (now Novartis) by Antonio Togni's group, are a prominent family of chiral diphosphine ligands.[9][11] These ferrocene-based ligands feature both planar and central chirality. Their rigid backbone and tunable phosphine substituents (e.g., P(t-Bu)₂ and P(Cy)₂) create a well-defined chiral environment.

Josiphos ligands have proven highly effective in industrial-scale asymmetric hydrogenations. A landmark application is the synthesis of the herbicide (S)-metolachlor, which utilizes an iridium-Josiphos catalyst to perform an imine hydrogenation with a turnover number exceeding 7,000,000.[11]

Quantitative Data on Phosphine Ligand Properties

The selection of an appropriate ligand requires careful consideration of its steric and electronic properties. The following tables summarize key quantitative data for a selection of common bulky phosphine ligands.

Table 1: Steric and Electronic Parameters of Selected Phosphine Ligands

| Ligand | Abbreviation | Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | pKa (Conjugate Acid) |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 2056.1 | 11.4 |

| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 | 9.7 |

| Di(1-adamantyl)-n-butylphosphine | cataCXium® A | 194 (est.) | ~2056 | ~11.5 |

| Triphenylphosphine | PPh₃ | 145 | 2068.9 | 2.73 |

| Tri(o-tolyl)phosphine | P(o-tolyl)₃ | 194 | 2061.7 | 3.08 |

| XPhos | XPhos | 256 (calc.) | N/A | 5.3 (est.) |

| SPhos | SPhos | 258 (calc.) | N/A | 5.5 (est.) |

Note: Cone angles and TEP values can vary slightly depending on the measurement method. pKa values are typically measured in acetonitrile (B52724) or DMSO and converted to an aqueous scale. Calculated (calc.) and estimated (est.) values are provided where experimental data is unavailable.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of a bulky phosphine ligand and its application in a common cross-coupling reaction.

Synthesis of a Josiphos-type Ligand

This protocol is adapted from procedures for the synthesis of Josiphos ligands starting from enantiopure Ugi's amine.[2][12][13]

Step 1: Diastereoselective ortho-Lithiation and Phosphinylation of (R)-Ugi's Amine

-

In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve (R)-[1-(dimethylamino)ethyl]ferrocene ((R)-Ugi's amine, 1.0 equiv) in anhydrous diethyl ether (to a concentration of ~0.5 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add tert-butyllithium (B1211817) (1.1 equiv, ~1.7 M in pentane) dropwise over 15 minutes. The solution will turn a deep orange/red color.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 30 minutes.

-

Cool the mixture back to -78 °C and add a solution of chlorodicyclohexylphosphine (B95532) (1.1 equiv) in anhydrous diethyl ether dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aminophosphine (B1255530) intermediate, which is often used without further purification.

Step 2: Substitution of the Amine with a Secondary Phosphine

-

Dissolve the crude aminophosphine from Step 1 in glacial acetic acid under an inert atmosphere.

-

Add diphenylphosphine (B32561) (HPPh₂, 1.5 equiv).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or ³¹P NMR for the disappearance of the starting material.

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium carbonate or sodium hydroxide.

-

Extract the product into diethyl ether or toluene (B28343) (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (using a deoxygenated solvent system, e.g., hexanes/ethyl acetate) to afford the desired Josiphos ligand.

Suzuki-Miyaura Coupling Using an XPhos Precatalyst

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with a boronic acid, using a commercially available palladium precatalyst.[14][15][16]

-

To an oven-dried resealable Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the boronic acid (1.2-1.5 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 equiv).

-

Add the XPhos Pd G2 or G3 precatalyst (0.5-2.0 mol%).

-

Cap the tube with a rubber septum, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.

-

Add anhydrous, degassed solvent (e.g., dioxane, toluene, or t-butanol, to a concentration of ~0.1-0.5 M) via syringe.

-

Seal the tube with a Teflon screw cap and place it in a preheated oil bath or aluminum heating block at the desired temperature (typically 80-110 °C).

-

Stir the reaction for the required time (1-24 hours), monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the layers, and extract the aqueous layer with the organic solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Mechanism of Action: The Role of Bulk in Catalytic Cycles

Bulky phosphine ligands exert their influence at multiple stages of the catalytic cycle. In the context of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, the cycle typically involves oxidative addition, ligand substitution/deprotonation, and reductive elimination.

-

Promoting Oxidative Addition: While electronic effects are often dominant here, the steric bulk of the ligand promotes the formation of a 12- or 14-electron L-Pd(0) species, which is more reactive towards oxidative addition than a more coordinatively saturated complex.

-

Facilitating Reductive Elimination: This is often the most significant contribution of bulky ligands. The steric clash between the bulky ligand and the two groups to be coupled (e.g., the aryl and amido groups) on the Pd(II) center destabilizes the intermediate complex. This steric strain is relieved upon reductive elimination, thus lowering the activation energy for this crucial, product-forming step.[8]

Conclusion and Future Outlook

The journey from Tolman's initial quantification of ligand size to the highly sophisticated, rationally designed bulky phosphines of today has been a triumph of organometallic chemistry. These "giant" ligands have enabled transformations that were previously unimaginable, fundamentally changing the way synthetic chemists, particularly in the pharmaceutical industry, approach molecular construction. The principles of steric and electronic tuning are now firmly embedded in the catalyst design process.

Future developments will likely focus on creating even more active and selective ligands that operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. The continued development of ligands that enable the activation of even more challenging bonds and the creation of novel catalytic cycles will ensure that bulky phosphines remain at the forefront of chemical innovation for years to come.

References

- 1. CN105949248A - Synthesis method of Josiphos chiral ferrocenyl phosphine ligands - Google Patents [patents.google.com]

- 2. Simplified Synthesis of an Air-Stable Copper-Complexed Josiphos Ligand via Ugi’s Amine: Complete Preparation and Analysis from Ferrocene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00180J [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. nasc.ac.in [nasc.ac.in]

An In-depth Technical Guide to the Solubility of di-2-Norbornylphosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-2-Norbornylphosphine. Due to the limited availability of specific quantitative data in public literature, this document focuses on the predicted solubility based on the compound's molecular structure and general chemical principles. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various organic solvents is provided, which is crucial for its application in synthesis, catalysis, and materials science.

Predicted Solubility of this compound

This compound, with the chemical formula (C₇H₁₁)₂PH, is a bulky secondary phosphine (B1218219). Its solubility is primarily dictated by its molecular structure, which consists of two large, non-polar bicyclic norbornyl groups attached to a phosphorus atom. The "like dissolves like" principle is a fundamental concept for predicting solubility. This principle suggests that non-polar compounds are more soluble in non-polar solvents, while polar compounds dissolve in polar solvents.

The norbornyl groups are hydrocarbon moieties, rendering the molecule predominantly non-polar and lipophilic. The phosphorus-hydrogen bond introduces a slight degree of polarity, but the overall character of the molecule is dominated by the bulky alkyl framework. Therefore, this compound is expected to exhibit good solubility in non-polar organic solvents and limited solubility in polar solvents. Organophosphorus compounds' solubility in water generally increases with the polarity of the phosphorus center, in the order of phosphates < phosphonates < phosphinates < phosphine oxides. As a phosphine, which is less polar than its oxidized counterparts, this compound is expected to have very low water solubility.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The non-polar nature of these solvents is highly compatible with the large, non-polar norbornyl groups of the phosphine. |

| Weakly Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF) | High to Medium | These solvents have some polar character but are still predominantly non-polar and are generally good solvents for many organic compounds. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Very Low | The high polarity of these solvents makes them poor solvents for the non-polar this compound. |

| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding networks in these solvents, particularly water, would not be effectively disrupted by the non-polar solute. |

Experimental Protocol for Solubility Determination

Given that phosphines can be sensitive to air (oxidation), the determination of solubility should be conducted under an inert atmosphere (e.g., nitrogen or argon). The following is a detailed gravimetric method for determining the solubility of an air-sensitive solid like this compound.

2.1. Materials and Equipment

-

This compound (solid)

-

Anhydrous organic solvents (degassed)

-

Schlenk flasks or similar air-sensitive glassware

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Thermostatted shaker or magnetic stirrer with a hotplate

-

Syringes and needles for inert atmosphere transfer

-

Cannula for solvent transfer

-

Analytical balance (accurate to at least 0.1 mg)

-

Filtration apparatus suitable for air-sensitive techniques (e.g., a filter cannula or a Schlenk filter)

-

Glovebox (optional, but recommended for handling the solid)

2.2. Procedure

-

Solvent Preparation: The selected organic solvents should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[1]

-

Sample Preparation:

-

In a glovebox or under a positive flow of inert gas, accurately weigh a Schlenk flask.

-

Add an excess amount of this compound to the pre-weighed flask and record the total mass. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Dissolution and Equilibration:

-

Using a cannula or a gas-tight syringe, add a known volume or mass of the degassed solvent to the Schlenk flask containing the phosphine.

-

Seal the flask and place it in a thermostatted shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, use a filter cannula (a stainless-steel tube with a filter at the end) to transfer a known volume of the clear supernatant to a second pre-weighed and dried Schlenk flask under an inert atmosphere.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the second Schlenk flask under vacuum.

-

Once the dissolved this compound is completely dry, reweigh the flask.

-

The mass of the dissolved phosphine is the difference between the final mass of the flask with the dried residue and the initial mass of the empty flask.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units, such as grams per 100 mL of solvent or moles per liter.

-

Solubility ( g/100 mL) = (Mass of dissolved phosphine / Volume of solvent used to dissolve it) × 100

-

Solubility (mol/L) = (Moles of dissolved phosphine / Volume of solution in Liters)

-

2.3. Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Handle phosphines with care as they can be toxic and are often pyrophoric or readily oxidized.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermal Stability of Di-2-Norbornylphosphine

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermal stability of di-2-Norbornylphosphine, a significant organophosphorus compound utilized in catalysis and materials science. In the absence of publicly available experimental data, this document presents a representative thermal stability profile based on established principles of organic and organophosphorus chemistry. It includes a detailed, state-of-the-art experimental protocol for thermogravimetric analysis (TGA) and presents a set of hypothetical, yet chemically plausible, data to guide researchers. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a foundational understanding of the thermal decomposition characteristics of this compound.

Introduction

This compound is a bulky, electron-rich phosphine (B1218219) ligand whose utility in homogeneous catalysis and as a precursor in materials science is of growing interest. The bicyclic norbornyl groups impart significant steric hindrance around the phosphorus atom, influencing the reactivity and stability of its metal complexes. Understanding the thermal stability of this ligand is paramount for its safe handling, storage, and application in processes that may involve elevated temperatures. Thermal decomposition can lead to loss of activity, formation of undesirable byproducts, and potentially hazardous conditions. This guide outlines a robust methodology for assessing the thermal stability of this compound using thermogravimetric analysis (TGA) and discusses the expected decomposition profile.

Hypothetical Thermal Decomposition Data

Due to the current lack of specific experimental thermogravimetric data for this compound in peer-reviewed literature, the following table summarizes a hypothetical, yet chemically reasonable, decomposition profile. This data is projected based on the known thermal behavior of other bulky alkylphosphines and related organophosphorus compounds.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Decomposing Moiety |

| Onset of Decomposition | ~ 150 | - | - |

| Stage 1 | 150 - 250 | ~ 45 | Loss of one norbornyl group |

| Stage 2 | 250 - 400 | ~ 45 | Loss of the second norbornyl group |

| Final Residue | > 400 | ~ 10 | Phosphide/char residue |

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section details a standard operating procedure for conducting a thermogravimetric analysis of this compound to determine its thermal stability.

3.1. Instrumentation

-

Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision microbalance and a furnace capable of controlled heating up to at least 600°C.

-

Sample Pans: Alumina or platinum crucibles are recommended for their chemical inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) should be used as an inert purge gas to prevent oxidation of the sample.

3.2. Sample Preparation

-

Ensure the this compound sample is of high purity and handled under an inert atmosphere (e.g., in a glovebox) to prevent oxidation, as trialkylphosphines can be air-sensitive.

-

Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.

-

Record the initial mass of the sample with high precision.

3.3. TGA Method Parameters

-

Temperature Program:

-

Equilibrate the sample at 30°C for 10 minutes to ensure thermal stability before heating.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Purge Gas Flow Rate: Maintain a constant nitrogen flow rate of 50 mL/min throughout the experiment to ensure an inert atmosphere and to carry away any volatile decomposition products.

-

Data Collection: Continuously record the sample mass and temperature throughout the heating program.

3.4. Data Analysis

-

Plot the sample mass (as a percentage of the initial mass) as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve with respect to temperature to obtain the derivative thermogravimetric (DTG) curve. The peaks in the DTG curve indicate the temperatures of the maximum rates of mass loss.

-

Determine the onset temperature of decomposition, the temperature ranges for each distinct decomposition stage, and the percentage of residual mass at the end of the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment for this compound.

Discussion of Hypothetical Results

The projected TGA curve for this compound would likely exhibit a stable baseline with no significant mass loss up to approximately 150°C, indicating its thermal stability in this range. Above this temperature, a multi-stage decomposition is anticipated.

The first stage of decomposition, predicted to occur between 150°C and 250°C, would likely involve the cleavage of one of the phosphorus-carbon bonds, leading to the loss of a norbornyl radical or a related hydrocarbon fragment. This initial step is expected to account for a significant portion of the total mass loss.

A second, higher-temperature decomposition stage, anticipated between 250°C and 400°C, would correspond to the cleavage of the second phosphorus-norbornyl bond. The degradation of the remaining organic structure would occur in this phase.

At temperatures above 400°C, a small amount of a thermally stable residue, possibly a phosphorus-containing char or an inorganic phosphide, is expected to remain. The DTG curve would show two distinct peaks corresponding to the maximum rates of mass loss for each of the two primary decomposition stages.

Conclusion

While specific experimental data for the thermal stability of this compound is not yet available in the public domain, this technical guide provides a robust framework for its evaluation. The detailed experimental protocol for thermogravimetric analysis offers a standardized method for obtaining reliable data. The hypothetical decomposition profile, based on the known behavior of similar organophosphorus compounds, suggests that this compound is thermally stable up to approximately 150°C, after which it undergoes a two-stage decomposition. This information is critical for researchers and professionals in drug development and materials science for the safe and effective application of this versatile phosphine ligand. Further experimental studies are encouraged to validate and refine the thermal stability profile presented herein.

Methodological & Application

Application Notes and Protocols for Di-2-Norbornylphosphine Palladium Precatalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and utilization of di-2-Norbornylphosphine palladium precatalysts, specifically focusing on Josiphos-type ligands. These air- and moisture-stable complexes are highly efficient precatalysts for a variety of cross-coupling reactions, offering high reactivity and broad functional group tolerance, which are critical in the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction to this compound Palladium Precatalysts

Palladium precatalysts bearing bulky and electron-rich phosphine (B1218219) ligands are essential tools in modern organic synthesis. The this compound moiety is a highly effective ligand in this class due to its significant steric bulk, which promotes the formation of the active monoligated Pd(0) species, a key intermediate in many catalytic cycles.

A prominent example of a precatalyst incorporating this ligand is CHLORO(DI-2-NORBORNYLPHOSPHINO)(2-DIMETHYLAMINOMETHYLFERROCEN-1-YL)PALLADIUM(II), a member of the Josiphos ligand family. These precatalysts are particularly valued for their high efficiency in challenging cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Their pre-formed nature ensures a 1:1 palladium-to-ligand ratio, leading to more reliable and reproducible results compared to in-situ catalyst generation.

Preparation of a Josiphos-Type this compound Palladium Precatalyst